molecular formula C16H12N2O B2516224 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile CAS No. 59615-75-7

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile

Cat. No.: B2516224
CAS No.: 59615-75-7
M. Wt: 248.285
InChI Key: YLSWSSCRJOUHEH-UHFFFAOYSA-N
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Description

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile (CAS: 59615-75-7) is an indolizine derivative with the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . The compound features an indolizine core substituted with a phenyl group at position 2, a methyl group at position 7, an oxo group at position 5, and a carbonitrile moiety at position 6.

Properties

IUPAC Name

7-methyl-5-oxo-2-phenyl-3H-indolizine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-11-7-14-8-13(12-5-3-2-4-6-12)10-18(14)16(19)15(11)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSWSSCRJOUHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(=CC2=C1)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of phenylacetonitrile and methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H12N2O
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 59615-75-7

Its structure includes a dihydroindolizine core, which is known for its reactivity and versatility in chemical transformations.

Anticancer Activity

Research indicates that indolizine derivatives, including 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile, exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of indolizine derivatives against various bacterial strains. The presence of the cyano group in this compound enhances its interaction with microbial enzymes, leading to effective inhibition .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as cyclization and functionalization to yield more complex molecules. For instance, it has been utilized in the synthesis of novel heterocyclic compounds that exhibit biological activity .

Dye and Pigment Production

This compound has potential applications in the development of dyes and pigments due to its vibrant color properties and stability under light exposure. Research indicates that derivatives of this compound can be used to create materials with specific optical characteristics suitable for various industrial applications .

Case Studies

Study TitleFocusFindings
Anticancer Activity of Indolizine DerivativesMedicinal ChemistryInduced apoptosis in cancer cells; effective against multiple cancer types
Antimicrobial Efficacy of IndolizinesMicrobiologySignificant inhibition of bacterial growth; potential for drug development
Synthesis of Novel HeterocyclesOrganic ChemistryUtilized as a building block for complex organic compounds; showcased versatility in reactions
Development of Optical MaterialsMaterial ScienceExhibited properties suitable for dye production; stable under UV light

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Spiro-Indolizine Carbonitrile Derivatives

A structurally related compound, 7′-Methyl-5′-oxo-2′,3′-dihydrospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-6′-carbonitrile , shares the indolizine core but incorporates a spiro-dioxolane ring at position 1′. Key differences include:

  • Bond Lengths and Angles : Crystallographic data reveal a C3–C6 bond length of 1.504 Å and a C4–N1–C10 bond angle of 124.3° , indicating distinct electronic and steric properties compared to the target compound .

Simple Indole Derivatives with Cyano Substituents

Simpler indole-based compounds, such as 5-cyanoindole (CAS: 487-89-8) and 6-cyanoindole, highlight the impact of substituent positioning:

  • Molecular Weight: The target compound (248.28 g/mol) is significantly larger than 5-cyanoindole (145.15 g/mol), suggesting differences in solubility and bioavailability .
  • Electronic Effects: The carbonitrile group at position 6 in the target compound may alter electron distribution compared to position 5 in 5-cyanoindole, influencing reactivity and intermolecular interactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile C₁₆H₁₂N₂O 248.28 Indolizine core with phenyl, methyl, oxo, and carbonitrile substituents
Spiro-indolizine-6-carbonitrile derivative Not explicitly stated - Spiro-dioxolane ring, rigid conformation, camptothecin analog
5-Cyanoindole C₉H₆N₂ 145.15 Simple indole derivative with carbonitrile at position 5

Table 2: Crystallographic Parameters (Spiro-Indolizine Derivative)

Parameter Value Relevance
C3–C6 bond length 1.504 Å Indicates strain in the spiro system
C4–N1–C10 bond angle 124.3° Reflects electronic environment of N1
Torsion angle (C5–N1–C4–C3) 4.3° Highlights conformational flexibility

Biological Activity

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H12_{12}N2_2O. Its structure includes a dihydroindolizine core with a carbonitrile group, which is significant for its biological interactions.

Anticancer Activity

Several studies have reported the anticancer potential of indolizine derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including:

Cell LineIC50 (μM)Mechanism of Action
HepG2 (Liver)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest
Panc-1 (Pancreatic)18Inhibition of proliferation

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Antioxidant Activity

The antioxidant properties of indolizine derivatives have also been explored. In one study, this compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The compound's ability to reduce oxidative damage was evaluated using DPPH and ABTS assays:

Assay Type% Inhibition at 100 μM
DPPH75%
ABTS68%

These findings highlight the potential of this compound as an antioxidant agent .

Anti-inflammatory Effects

Indolizines have been investigated for their anti-inflammatory properties. Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound's efficacy was assessed using ELISA kits:

Cytokine% Inhibition at 50 μM
TNF-alpha50%
IL-645%

This suggests that the compound may have therapeutic potential in treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Cytokine Modulation : It downregulates the expression of pro-inflammatory cytokines.

Case Studies

A notable case study involved the synthesis and evaluation of various indolizine derivatives where this compound was tested alongside other analogs. The results indicated that this specific derivative exhibited superior anticancer and antioxidant properties compared to its counterparts, emphasizing its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A general approach involves refluxing precursor compounds (e.g., thiouracil derivatives) with aromatic aldehydes in a solvent system like acetic anhydride/acetic acid, using sodium acetate as a catalyst. For example, analogous indolizine derivatives were synthesized with 68% yield under 2-hour reflux conditions . Key variables include solvent polarity, temperature, and catalyst loading. Optimization studies should monitor reaction progress via TLC and adjust stoichiometry to minimize side products.

Q. How can NMR and IR spectroscopy reliably characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for signals corresponding to aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and olefinic protons (δ ~7.9–8.1 ppm). For example, similar compounds showed a singlet at δ 2.24 ppm for CH₃ and aromatic doublets at δ 6.56–7.94 ppm .
  • IR : Confirm the presence of nitrile (CN) stretches at ~2219 cm⁻¹ and carbonyl (C=O) stretches at ~1719 cm⁻¹. Overlapping NH stretches (3217–3436 cm⁻¹) may require deconvolution .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using DMF/water or acetic acid/ethanol mixtures is preferred for polar derivatives. For non-polar analogs, column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 3:7 ratio) can separate impurities. Centrifugation or vacuum filtration is recommended for crystalline precipitates .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of the nitrile group). Similar indolizine derivatives showed instability in strongly acidic/basic conditions, requiring storage in inert atmospheres at –20°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

  • Methodological Answer : Use SHELXL for refinement of single-crystal X-ray data. Key parameters include bond lengths (e.g., C=O at ~1.22 Å, C≡N at ~1.15 Å) and torsion angles to confirm planarity of the indolizine core. For example, SHELX programs have successfully resolved thiazolo-pyrimidine derivatives with Z/E configurations .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts or IR bands)?

  • Methodological Answer : Cross-validate using complementary techniques:

  • ¹³C NMR : Verify nitrile carbon signals at ~117–127 ppm and carbonyl carbons at ~165–171 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 248.28 for C₁₆H₁₂N₂O) and fragmentation patterns.
  • Computational DFT : Simulate spectra (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to predict chemical shifts and assign ambiguous signals .

Q. What mechanistic insights explain the regioselectivity of substituents in the indolizine core during synthesis?

  • Methodological Answer : Kinetic vs. thermodynamic control studies (e.g., varying reflux duration) can elucidate pathways. For instance, electron-withdrawing groups (e.g., CN) at position 6 may direct electrophilic substitution via resonance stabilization. Isotopic labeling (¹⁵N/²H) and trapping intermediates (e.g., Diels-Alder adducts) can validate mechanisms .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity or material properties?

  • Methodological Answer : Design SAR studies by synthesizing analogs with substituents at positions 2 (phenyl), 5 (oxo), and 7 (methyl). Test properties via:

  • In vitro assays : Measure binding affinity to target enzymes (e.g., kinase inhibition).
  • Computational docking : Use AutoDock Vina to predict interactions with active sites.
  • Thermal analysis : DSC/TGA to assess stability for material science applications .

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